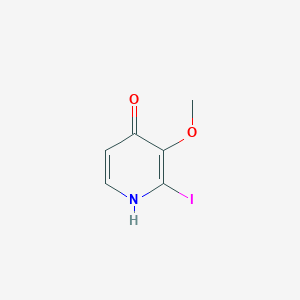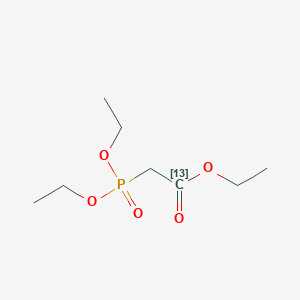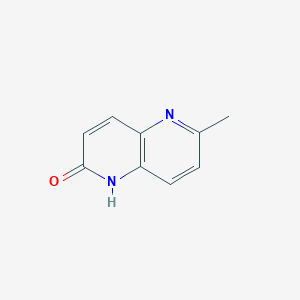
8-ヒドロキシ-1-ナフトアルデヒド
説明
8-Hydroxy-1-naphthaldehyde (8-Hydroxyquinoline-2-carboxaldehyde, 8-HQ) is a heterocyclic organic compound with a molecular formula of C11H7NO2. It is a yellowish powder with a melting point of 159-161°C. The compound is widely used in scientific research due to its unique properties and ability to interact with metal ions. In
科学的研究の応用
蛍光プローブとセンサー
8-ヒドロキシ-1-ナフトアルデヒドは強い蛍光特性を示します。研究者は、そのキレート能力により、金属イオン(Fe³⁺、Cu²⁺、Zn²⁺など)を検出するための蛍光プローブとして使用してきました。 さらに、生物試料および環境マトリックス中の金属イオンを監視するためのセンサーとしても役立ちます .
薬物改変と医薬品化学
この化合物は、その薬理活性について研究されています。 炭酸脱水酵素阻害剤、抗菌剤、血糖降下剤、利尿剤、抗甲状腺剤、さらには潜在的な抗腫瘍剤としても有望です . 研究者は、薬物開発と改変のためにその誘導体を調査しています。
光電子材料
8-ヒドロキシ-1-ナフトアルデヒド誘導体の修飾は、光電子特性を有する機能化された化学ビルディングブロックを合成するために重要です。 これらの化合物は、非線形光学材料、レーザー色素、エネルギー燃料などの分野で応用されています .
励起状態分子内プロトン移動(ESIPT)システム
ESIPT現象は広く研究されており、8-ヒドロキシ-1-ナフトアルデヒド誘導体システムはこの分野で役割を果たしています。 研究者は、新しいセンサー、非線形光学材料、生化学プローブの開発を導く可能性のある蛍光分光特性を調査しています .
作用機序
Target of Action
Related compounds such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes have been studied for their anticancer properties . These complexes target multiple oncoproteins, indicating a multi-targeted approach to cancer therapy .
Mode of Action
Related compounds exhibit chemotherapeutic effects by generating reactive oxygen species (ros) and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .
Biochemical Pathways
Related compounds have been shown to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism . This suggests that 8-Hydroxy-1-naphthaldehyde may also influence similar pathways.
Result of Action
Related compounds have been shown to exhibit chemotherapeutic effects, including the generation of ros, cell cycle arrest, activation of apoptotic and autophagic pathways, and dna damage . These effects suggest potential anticancer activity.
生化学分析
Biochemical Properties
8-Hydroxy-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases, which are compounds formed by the reaction of an aldehyde with an amine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially altering their activity. The nature of these interactions often involves coordination bonds between the metal ion and the functional groups of the enzyme or protein, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
8-Hydroxy-1-naphthaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with DNA, potentially leading to changes in gene expression. Additionally, its ability to form complexes with metal ions can influence cellular metabolism by altering the activity of metalloenzymes, which are enzymes that require metal ions for their activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxy-1-naphthaldehyde involves its ability to form Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the formation of a Schiff base with an enzyme’s active site can inhibit the enzyme’s activity by blocking substrate binding. Alternatively, the formation of a metal complex can activate an enzyme by stabilizing its active conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-1-naphthaldehyde can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen. This degradation can lead to changes in its biochemical activity, potentially reducing its effectiveness in long-term experiments .
Dosage Effects in Animal Models
The effects of 8-Hydroxy-1-naphthaldehyde in animal models vary with dosage. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These toxic effects are likely due to the compound’s ability to form reactive oxygen species and its interactions with cellular components .
Metabolic Pathways
8-Hydroxy-1-naphthaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into 8-hydroxy-1-naphthoic acid. This metabolic conversion can influence the compound’s activity and its interactions with other biomolecules. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
Within cells and tissues, 8-Hydroxy-1-naphthaldehyde is transported and distributed by various mechanisms. It can interact with transport proteins, which facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 8-Hydroxy-1-naphthaldehyde can significantly affect its activity and function. This compound can be directed to specific cellular compartments by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and affect gene expression .
特性
IUPAC Name |
8-hydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480326 | |
| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35689-26-0 | |
| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 8-Hydroxy-1-naphthaldehyde is known to undergo?
A1: 8-Hydroxy-1-naphthaldehyde exhibits interesting reactivity with various reagents. Here are some key reactions:
- Oxidation: It readily oxidizes in air to form 8-hydroxy-1-naphthoic acid. []
- Condensation Reactions: It undergoes condensation reactions with hydrazine to yield 1H-benzo[de]cinnoline. [] It can also react with amines, leading to the formation of azomethines or naphthofurans depending on the substituents on the amine. []
Q2: What is the significance of the peri-heterocyclization reaction involving 8-Hydroxy-1-naphthaldehyde?
A2: This reaction provides a synthetic route to naphtho[1,8-bc]pyran derivatives, also known as oxaphenalenes. Some oxaphenalenes, particularly those with a nitro group at the 2-position, have shown potent mutagenic activity in mammal cells. [] Therefore, this reaction pathway is of interest for developing biologically active compounds.
Q3: Are there any spectroscopic studies that provide information about the structure of 8-Hydroxy-1-naphthaldehyde?
A4: Yes, researchers have used Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to study the products formed when 8-Hydroxy-1-naphthaldehyde reacts with a Fischer base. [, ] This technique helps elucidate the structure of the resulting compounds and provides insights into the reaction mechanism.
Q4: Has computational chemistry been used to study 8-Hydroxy-1-naphthaldehyde?
A5: Yes, theoretical studies have investigated the geometry and intramolecular hydrogen bonding in 8-Hydroxy-1-naphthaldehyde. [] These computational studies provide valuable information about the molecule's three-dimensional structure and how it might influence its interactions with other molecules.
Q5: How is 8-Hydroxy-1-naphthaldehyde typically synthesized?
A6: A dedicated synthesis method for 8-Hydroxy-1-naphthaldehyde has been reported. [] While the specific details of the synthesis are not provided in the abstract, it suggests a standardized procedure is available for obtaining this compound.
Q6: Has any research explored the potential applications of 8-Hydroxy-1-naphthaldehyde derivatives?
A7: While the provided abstracts don't delve into specific applications, the synthesis and study of nitro and bromo derivatives of 8-Hydroxy-1-naphthaldehyde [] suggest ongoing research to explore the properties and potential uses of this compound class.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)
![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)





![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)




